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Compound of Interest

Compound Name: 3-lodo-4-methoxyaniline

Cat. No.: B1291583

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-lodo-4-
methoxyaniline as a versatile pharmaceutical intermediate. Detailed protocols for its
application in the synthesis of key active pharmaceutical ingredients (APIs), specifically
tyrosine kinase inhibitors, are provided, alongside relevant signaling pathways and
experimental data.

Introduction

3-lodo-4-methoxyaniline is a key building block in synthetic organic chemistry, particularly in
the pharmaceutical industry. Its unique structure, featuring an aniline, a methoxy group, and an
iodine atom, allows for diverse functionalization through various cross-coupling reactions. The
presence of the iodo group makes it an excellent substrate for palladium-catalyzed reactions
such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are instrumental in the
construction of complex molecular architectures found in many targeted cancer therapies. This
document detalils its application in the synthesis of Gefitinib, Lapatinib, and Osimertinib, which
are potent inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1]

Chemical and Physical Properties of 3-lodo-4-methoxyaniline
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Property Value

CAS Number 74587-12-5

Molecular Formula C7HsINO

Molecular Weight 249.05 g/mol

Appearance White to gray to brown powder/crystal
Melting Point 74 °C

Solubility Soluble in Methanol

Store at 2-8 °C under an inert atmosphere (e.g.,
Storage ]
Argon or Nitrogen)

Application in the Synthesis of Tyrosine Kinase
Inhibitors

3-lodo-4-methoxyaniline serves as a crucial starting material or intermediate in the synthesis
of several commercially successful tyrosine kinase inhibitors. Its ability to undergo
regioselective modifications makes it an invaluable scaffold for building the core structures of
these drugs.

Gefitinib Synthesis

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small
cell lung cancer (NSCLC). A plausible synthetic route starting from 3-lodo-4-methoxyaniline
involves the construction of the quinazoline core followed by the introduction of the morpholino
side chain.

Proposed Synthetic Pathway for Gefitinib:

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for Gefitinib from 3-lodo-4-methoxyaniline.
Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline (Intermediate C)
This protocol outlines the initial steps toward the Gefitinib core structure.

o Synthesis of 6-lodo-7-methoxy-3H-quinazolin-4-one (B):

o To a solution of 3-lodo-4-methoxyaniline (1.0 eq) in formamide (10 vol), add ammonium
formate (3.0 eq).

o Heat the reaction mixture to 160-180 °C for 4-6 hours, monitoring the reaction progress by
TLC.

o Cool the mixture to room temperature, and pour it into ice water.

o Filter the precipitate, wash with water, and dry under vacuum to yield the quinazolinone
derivative.

e Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline (C):

o Suspend the 6-lodo-7-methoxy-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (5 vol) with
a catalytic amount of DMF.

o Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
o Cool the reaction mixture and carefully quench with ice water.

o Filter the resulting solid, wash with cold water, and dry to obtain the chlorinated
intermediate.

Quantitative Data (lllustrative):
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Lapatinib Synthesis

Lapatinib is a dual inhibitor of EGFR and HER2 tyrosine kinases. A key step in its synthesis is
the Suzuki-Miyaura coupling to introduce the furan moiety.

Proposed Synthetic Pathway for Lapatinib:

1.coupling p,.{ | apatinib Aldehyde

3-lodo-4-methoxyaniline Derivative

Click to download full resolution via product page
Caption: Proposed synthetic workflow for Lapatinib.
Experimental Protocol: Suzuki-Miyaura Coupling for Lapatinib Intermediate (Step C to D)
This protocol details the crucial C-C bond formation in the synthesis of Lapatinib.[1]

¢ Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-[3-
chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-
furanboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPhs)4 (0.05 eq).

» Solvent and Base Addition: Add a degassed solvent mixture of toluene and ethanol (e.g.,
3:1) and an aqueous solution of a base such as K2COs (2.0 eq).
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» Reaction Execution: Heat the mixture to reflux (around 90-100 °C) and stir for 4-8 hours.
Monitor the reaction by TLC or LC-MS.

» Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and
wash with water and brine. Dry the organic layer over anhydrous NazSOa, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel to obtain the Lapatinib aldehyde.[2]

Quantitative Data (lllustrative):

Reactan Reactan Temp . Yield
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tl t2 (°C) (%)
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Osimertinib Synthesis

Osimertinib is a third-generation EGFR inhibitor that targets the T790M resistance mutation. A
potential synthesis could involve a Buchwald-Hartwig amination to construct a key diarylamine
intermediate.

Proposed Synthetic Pathway for Osimertinib:

Jodo-4 ;61,(24.— 5-methoxy-N1 1,2-diamin aw_, E,Cm N-(4-meth

NG

Click to download full resolution via product page
Caption: Proposed synthetic workflow for Osimertinib.
Experimental Protocol: Buchwald-Hartwig Amination for Osimertinib Intermediate (Step C to D)

This protocol outlines a key C-N bond formation step.
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» Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-N-(4-
methoxy-3-iodophenyl)pyrimidin-4-amine (1.0 eq), the appropriate amine partner (1.1 eq), a
palladium precatalyst (e.g., Pdz(dba)s, 0.02 eq), and a suitable phosphine ligand (e.qg.,
Xantphos, 0.04 eq).

e Base and Solvent Addition: Add a strong base such as sodium tert-butoxide (1.4 eq) and an
anhydrous, degassed solvent like toluene or dioxane.

e Reaction Execution: Heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's
progress by LC-MS.

o Work-up and Purification: Once the starting material is consumed, cool the reaction, quench
with saturated aqueous NHa4Cl, and extract with an organic solvent. Wash the combined
organic layers, dry, and concentrate. Purify the residue by column chromatography to yield
the desired diarylamine.

Quantitative Data (lllustrative):
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Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the APIs synthesized
using 3-lodo-4-methoxyaniline.

EGFR and HER2 Signaling Pathway
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Caption: Inhibition of EGFR and HER2 signaling pathways by tyrosine kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1291583#using-3-iodo-4-methoxyaniline-as-a-
pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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